molecular formula C27H28N4S B11656731 1,3-bis(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione

1,3-bis(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione

Cat. No.: B11656731
M. Wt: 440.6 g/mol
InChI Key: RIUJAGDSPMHRAS-UHFFFAOYSA-N
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Description

1,3-BIS[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE is a complex organic compound that belongs to the class of tetrahydroisoquinoline derivatives. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-BIS[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE typically involves multi-step procedures. One common method includes the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-BIS[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, TBHP, elevated temperatures.

    Reduction: NaBH4, LiAlH4, room temperature or slightly elevated temperatures.

    Substitution: Halogenated derivatives, basic conditions (e.g., NaOH or KOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 1,3-BIS[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]-2,3-DIHYDRO-1H-1,3-BENZODIAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly by inhibiting the reuptake of dopamine and serotonin . This modulation can lead to neuroprotective effects and potential therapeutic benefits in treating neurodegenerative disorders .

Properties

Molecular Formula

C27H28N4S

Molecular Weight

440.6 g/mol

IUPAC Name

1,3-bis(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzimidazole-2-thione

InChI

InChI=1S/C27H28N4S/c32-27-30(19-28-15-13-21-7-1-3-9-23(21)17-28)25-11-5-6-12-26(25)31(27)20-29-16-14-22-8-2-4-10-24(22)18-29/h1-12H,13-20H2

InChI Key

RIUJAGDSPMHRAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CN3C4=CC=CC=C4N(C3=S)CN5CCC6=CC=CC=C6C5

Origin of Product

United States

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